4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. rsc.orgnih.gov Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.comignited.in Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comontosight.aiglobalresearchonline.netmdpi.com The pyrazole nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. rsc.orgnih.gov
The versatility of the pyrazole core stems from its aromatic character and the presence of two nitrogen atoms, one of which behaves like a pyrrole-type nitrogen and the other like a pyridine-type nitrogen. nih.govmdpi.com This duality allows for a range of chemical transformations, including electrophilic substitution, nucleophilic attack, and N-alkylation, making it a versatile building block for the synthesis of complex molecules. nih.gov The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor further enhances its utility in designing molecules with specific biological targets. nih.gov
Overview of Alkyne and Alcohol Functionalities in Organic Synthesis
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly versatile functional groups in organic synthesis. numberanalytics.com The presence of two π-bonds makes alkynes reactive intermediates capable of undergoing a variety of transformations, including addition reactions, cycloadditions, and coupling reactions. numberanalytics.comnumberanalytics.com Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly valuable due to the acidity of the terminal proton, which allows for the formation of alkynyl anions—powerful nucleophiles for creating new carbon-carbon bonds. numberanalytics.comyoutube.commasterorganicchemistry.com
Alcohols, characterized by the hydroxyl (-OH) group, are another fundamental functional group in organic chemistry. numberanalytics.com They serve as important precursors for the synthesis of a wide range of other functional groups, such as aldehydes, ketones, carboxylic acids, and esters. numberanalytics.comfiveable.mebritannica.com Primary alcohols, where the hydroxyl-bearing carbon is attached to only one other carbon atom, can be oxidized to aldehydes or further to carboxylic acids. fiveable.mefiveable.me The hydroxyl group's ability to participate in hydrogen bonding also influences the physical properties of molecules, such as solubility. numberanalytics.com
Rationale for Academic Research into 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a Molecular Scaffold
The compound this compound integrates the key features of a pyrazole ring, a terminal alkyne, and a primary alcohol. This unique combination makes it a valuable molecular scaffold for academic research, particularly in the field of medicinal chemistry. The pyrazole moiety provides a robust and versatile core that can be further functionalized, while the alkyne and alcohol groups offer multiple points for chemical modification and the introduction of diverse substituents.
The alkyne functionality can be utilized in various coupling reactions, such as the Sonogashira coupling or click chemistry, to link the pyrazole core to other molecular fragments. sioc-journal.cnorganic-chemistry.org The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing further avenues for structural diversification. chemistrysteps.comorganic-chemistry.orglibretexts.org The pyrazole ring itself, with its two nitrogen atoms, offers possibilities for hydrogen bonding interactions with biological targets. This multi-functional nature allows for the systematic exploration of chemical space and the development of libraries of novel compounds for biological screening. cymitquimica.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 175474-15-4 |
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)but-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-2-1-3-7-5-8-9-6-7/h5-6,10H,2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVFLSLDOYRTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4 1h Pyrazol 4 Yl but 3 Yn 1 Ol and Its Congeners
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the proton and carbon environments within a molecule. ipb.pt
The ¹H NMR spectrum of a pyrazole (B372694) derivative provides characteristic signals for the protons on the pyrazole ring and its substituents. For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole ring protons appear at chemical shifts of δ 7.65, 7.53, and 6.27 ppm. mdpi.com In another example, the ¹H NMR spectrum of 1-phenyl-1H-pyrazol-3-ol shows the pyrazole H-5 proton as a doublet at δ 7.67 ppm and the H-4 proton as a doublet at δ 5.92 ppm. nih.gov The specific chemical shifts and coupling constants of the pyrazole ring protons are influenced by the nature and position of substituents on the ring.
The protons of the butynol (B8639501) side chain in 4-(1H-pyrazol-4-yl)but-3-yn-1-ol would also exhibit characteristic signals. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent. The methylene (B1212753) protons adjacent to the hydroxyl group and the alkyne would show distinct multiplets, with their chemical shifts influenced by the neighboring functional groups.
Table 1: Representative ¹H NMR Data for Pyrazole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1H-pyrazol-3-ol | H-5 | 7.67 | d | 2.6 | nih.gov |
| H-4 | 5.92 | d | 2.6 | nih.gov | |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Pyrazole H-4 | 7.65 | m | mdpi.com | |
| Pyrazole H-5 | 7.54 | m | mdpi.com | ||
| Pyrazole H-3 | 6.27 | m | mdpi.com | ||
| 3-(4'-Methylphenyl)-5-phenyl-1H-pyrazole | Pyrazole H-4 | 6.82 | s | acs.org |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In pyrazole derivatives, the carbon atoms of the pyrazole ring resonate at characteristic chemical shifts. For example, in 1-phenyl-1H-pyrazol-3-ol, the pyrazole C-3, C-5, and C-4 carbons appear at δ 164.0, 129.1, and 94.2 ppm, respectively. nih.gov The carbons of the butynol side chain would also have distinct signals. The acetylenic carbons (C≡C) typically resonate in the range of δ 65-90 ppm. rsc.org The carbon bearing the hydroxyl group would appear in the range of δ 50-70 ppm, while the other methylene carbon would be further upfield.
Table 2: Representative ¹³C NMR Data for Pyrazole Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Phenyl-1H-pyrazol-3-ol | Pyrazole C-3 | 164.0 | nih.gov |
| Pyrazole C-5 | 129.1 | nih.gov | |
| Pyrazole C-4 | 94.2 | nih.gov | |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C=O | 194.7 | mdpi.com |
| Pyrazole C-4 | 140.3 | mdpi.com | |
| Pyrazole C-5 | 128.2 | mdpi.com | |
| Pyrazole C-3 | 106.6 | mdpi.com | |
| 3-(4'-Methylphenyl)-5-phenyl-1H-pyrazole | Pyrazole C-4 | 99.9 | acs.org |
For complex molecules or to resolve ambiguities in structural assignment, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for correlating proton and carbon signals, thus establishing the connectivity within the molecule. nih.govresearchgate.net
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and tautomeric form. nih.govresearchgate.net For instance, in 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N chemical shifts for N-1 and N-2 are observed at δ 193.8 and 256.3 ppm, respectively, in CD₃OD. mdpi.com These advanced techniques, when used in concert, allow for an unambiguous assignment of the structure of this compound and its congeners. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. dergipark.org.tr In this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C≡C, and N-H functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
N-H Stretch: The N-H stretching vibration of the pyrazole ring typically appears in the region of 3100-3500 cm⁻¹. In the case of pyrazole itself, the N-H stretch is observed around 3524 cm⁻¹ in the gas phase. researchgate.net
C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.
C=N Stretch: The C=N stretching vibration within the pyrazole ring is typically observed in the range of 1500-1600 cm⁻¹. acs.org
The presence and position of these bands provide strong evidence for the key functional groups in the molecule.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Alcohol O-H | Stretch, H-bonded | 3200–3500 (broad) | |
| Alkyne C≡C | Stretch | 2100–2260 (weak to medium) | |
| Pyrazole N-H | Stretch | 3100–3500 | researchgate.net |
| Pyrazole C=N | Stretch | 1500–1600 | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Table 4: Representative UV-Vis Absorption Data for Pyrazole Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | 218 | Not specified | acs.org |
| 3,5-Diphenyl-1H-pyrazole | 254 | Not specified | acs.org |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 252 | Not specified | acs.org |
| Various Phenylazopyrazoles | 324-368 (π→π*) | CH₃CN | beilstein-journals.org |
| 410-451 (n→π*) | CH₃CN | beilstein-journals.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS) corresponding to its molecular weight (136.15 g/mol ).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystal structure for this compound is not publicly available, analysis of the crystallographic data of its congeners and related pyrazole derivatives offers significant insights into the expected structural features.
Detailed research findings from the crystallographic analysis of closely related pyrazole-containing compounds reveal conserved structural motifs and patterns of intermolecular interactions. For instance, the crystal structure of pyrazole itself shows a planar five-membered ring. researchgate.net This planarity is largely maintained in its derivatives.
In a related pyrazole derivative, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is essentially planar, with a maximum deviation of 0.008 Å. iucr.org The crystal packing of this compound is stabilized by intermolecular C-H···O hydrogen bonds, forming centrosymmetric dimers. iucr.org Such hydrogen bonding patterns are common in crystals of pyrazole derivatives containing functional groups capable of acting as hydrogen bond donors or acceptors.
The presence of a hydroxyl group in the target molecule, this compound, strongly suggests that hydrogen bonding will be a dominant feature in its crystal packing. In the crystal structure of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, molecules are linked into centrosymmetric dimers through N···H–O hydrogen bonds. mdpi.com This highlights the propensity of the pyrazole nitrogen and the hydroxyl group to participate in such interactions.
Furthermore, the crystal structure of 4-(But-3-yn-yloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, which contains a butynyl group similar to the target molecule, reveals a dihedral angle of 6.30 (16)° between the pyrazole and pyrimidine (B1678525) rings, indicating a nearly coplanar arrangement. nih.gov The crystal packing is characterized by weak C-H···O interactions. nih.gov
The table below presents crystallographic data for selected pyrazole congeners, illustrating the common geometric parameters and crystal systems. This data provides a basis for predicting the likely structural parameters of this compound.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | C₁₆H₂₀N₂O₂ | Triclinic | P-1 | a = 9.0665(2) Å, b = 9.3351(2) Å, c = 10.5408(3) Å α = 110.450(1)°, β = 113.987(1)°, γ = 97.645(2)° | iucr.org |
| 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | C₁₁H₁₃N₃O | Monoclinic | P2₁/c | a = 10.134(2) Å, b = 10.999(2) Å, c = 10.199(2) Å β = 114.79(3)° | mdpi.com |
| 4-(But-3-yn-yloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine | C₁₁H₉IN₄O | Monoclinic | P2₁/n | a = 4.8817(7) Å, b = 13.011(2) Å, c = 19.345(3) Å β = 92.993(3)° | nih.gov |
Based on the analysis of these congeners, the crystal structure of this compound is expected to feature a planar pyrazole ring. The molecules are likely to form extensive hydrogen bonding networks, primarily involving the pyrazole N-H and the terminal hydroxyl group (O-H) as donors, and the pyrazole nitrogen atom and the hydroxyl oxygen as acceptors. These interactions would play a crucial role in stabilizing the crystal lattice. The butynyl linker provides a degree of conformational flexibility, and its orientation will be influenced by the packing forces and intermolecular interactions within the crystal.
Computational and Theoretical Investigations of 4 1h Pyrazol 4 Yl but 3 Yn 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a detailed picture of the molecule's intrinsic properties. arabjchem.orgnih.gov These methods are used to analyze electronic structures, predict stable conformations, and calculate spectroscopic parameters that can be correlated with experimental data. researchgate.netmdpi.com
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is defined by the interplay between the aromatic pyrazole (B372694) ring and the aliphatic butynol (B8639501) side chain. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and six π-electrons, conforming to Hückel's rule. rrbdavc.orglibretexts.org One nitrogen atom is considered "pyrrole-like," contributing two electrons from its lone pair to the aromatic system, while the other is "pyridine-like," contributing one electron. libretexts.orgnih.gov
DFT calculations are employed to model the distribution of electron density across the molecule. mdpi.com These calculations reveal the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity and electronic properties. bohrium.com For pyrazole derivatives, the HOMO-LUMO energy gap is a key parameter influencing their bioactivity. bohrium.com The bonding characteristics, such as bond lengths and angles, can be precisely calculated and compared with experimental data from X-ray crystallography for validation. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level have shown good agreement between the optimized geometrical parameters and single-crystal XRD data for similar pyrazole derivatives. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational freedom exists due to rotation around the C-C single bonds of the butynol chain and the C-C bond connecting the chain to the pyrazole ring.
Theoretical calculations are essential for exploring the potential energy surface (PES) associated with these rotations. auremn.org.br By systematically rotating specific dihedral angles and calculating the corresponding energy, a landscape of stable conformers (energy minima) and transition states (saddle points) can be mapped out. auremn.org.br This analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt. Factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen atoms are critical in determining the preferred conformation. quimicaorganica.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and validation.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. jyu.fisemanticscholar.org These predicted shifts, when compared with experimental data, can confirm the proposed structure and provide insights into the electronic environment of each nucleus. nih.gov For pyrazole derivatives, there is often a very good correlation between calculated and experimental chemical shifts. jyu.firesearchgate.net
Vibrational Frequencies: The same computational methods can be used to calculate the vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be directly compared to experimental infrared (IR) and Raman spectra. Analysis of the calculated frequencies helps in the assignment of specific absorption bands to particular functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and ring vibrations of the pyrazole moiety.
Below is an interactive table illustrating a hypothetical comparison between experimental and DFT-calculated spectroscopic data for a pyrazole derivative, based on typical findings in the literature. nih.govjyu.fi
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies explore the dynamic behavior of this compound. eurasianjournals.com This compound has been noted for its utility as a small-molecule scaffold in medicinal chemistry. In this context, molecular docking is a key simulation technique. nih.govekb.eg
Molecular docking studies predict the preferred orientation and binding affinity of the compound when it interacts with a biological target, such as a protein or enzyme. bohrium.com In a typical docking simulation, a 3D model of the target protein is used, and the pyrazole compound is placed into the active site. The program then calculates the most stable binding modes and estimates the binding energy, providing insights into potential biological activity. nih.govacs.org
Reaction Mechanism Studies and Transition State Analysis Relevant to Pyrazolyl Alkynols
Computational chemistry is crucial for elucidating the mechanisms of chemical reactions. youtube.com For pyrazolyl alkynols, studies can focus on reactions involving the pyrazole ring, the alkyne, or the alcohol group. DFT calculations are used to map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). acs.orgrsc.org
The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. wuxiapptec.com For pyrazoles, common computationally studied reactions include N-alkylation and proton transfer. nih.govias.ac.in For example, calculations can determine whether alkylation is more likely to occur at the N1 or N2 position by comparing the activation energies of the two competing pathways. wuxiapptec.comnih.gov Studies on pyrazole dimers have shown that the activation energies for double proton transfer are significantly lower than for single proton transfer within an isolated molecule. ias.ac.in
The table below summarizes typical calculated activation energies for various reaction types relevant to pyrazole systems.
Tautomerism and Aromaticity of the Pyrazole Ring within the Compound
Tautomerism: A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.govencyclopedia.pub This involves the migration of a proton between the two nitrogen atoms of the ring. rrbdavc.org For this compound, the pyrazole ring can exist in two tautomeric forms. Because the substituent is at the 4-position, these two forms are chemically equivalent. However, the process of interconversion is of significant theoretical interest. Computational studies have investigated the energy barrier for this proton transfer, both as an intramolecular process and as an intermolecular process assisted by other molecules like water. mdpi.com The intramolecular pathway has a very high activation energy (around 47-55 kcal/mol), while solvent-assisted or self-associated (dimer) pathways have significantly lower barriers. ias.ac.inmdpi.com
Aromaticity: The pyrazole ring is an aromatic system. Its aromaticity stems from its planar, cyclic structure containing a continuous loop of p-orbitals with 6 π-electrons, satisfying Hückel's (4n+2) rule. rrbdavc.orgnih.govyoutube.com The sp² hybridized nitrogen atom with its lone pair in the plane of the ring acts as a basic, pyridine-like nitrogen, while the other nitrogen is pyrrole-like, with its lone pair participating in the aromatic sextet. nih.govmdpi.com Computational methods can quantify the degree of aromaticity through various theoretical indices, confirming the aromatic character of the pyrazole ring within the larger molecule.
Reactivity Predictions and Electrophilic/Nucleophilic Site Characterization
While specific experimental or computational studies on the reactivity of this compound are not extensively detailed in the available literature, its chemical behavior can be reliably predicted through computational and theoretical investigations of its constituent functional groups and analogous molecular structures. Methods such as Density Functional Theory (DFT) are instrumental in providing insights into the molecule's electronic properties, which govern its reactivity.
Key indicators of chemical reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, can be calculated to predict molecular stability and reaction dynamics. nih.govnih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps serve as a guide to identifying the electrophilic and nucleophilic sites within the molecule. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital most likely to accept electrons from a nucleophile. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally corresponds to a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Computational studies on analogous pyrazole-containing compounds provide a framework for understanding the likely electronic characteristics of this compound. For instance, DFT calculations on various pyrazole derivatives consistently show the HOMO density localized on the pyrazole ring and adjacent π-systems, while the LUMO is distributed across other parts of the molecule, indicating the pathways for charge transfer during reactions. nih.govmdpi.com
The table below presents illustrative quantum chemical parameters calculated for structurally related pyrazole compounds, which can be used to approximate the expected values for this compound.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
|---|---|---|---|---|---|
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | DFT (BLYP, PW91, PWC) | - | - | ~3.4 | mdpi.com |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (L1) | DFT | - | - | 4.38 | nih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G | -6.31 | -2.20 | 4.11 | nih.gov |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | HF/6-31G | -9.01 | 1.58 | 10.59 | nih.gov |
Based on these analogous systems, the pyrazole ring in this compound, along with the adjacent alkyne π-system, would be the primary location of the HOMO. The LUMO would likely be distributed across the pyrazole and butynol fragments. The presence of both the electron-rich pyrazole and the electron-deficient alkyne suggests a moderate HOMO-LUMO gap, indicative of a molecule that is stable yet capable of participating in various chemical transformations.
Molecular Electrostatic Potential (MEP) Analysis
MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are attractive to nucleophiles. nih.gov
For this compound, the MEP map would be expected to show the following features:
Nucleophilic Sites: The most significant regions of negative potential would be located around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. The "pyridine-like" nitrogen atom (N2) is generally the most basic and nucleophilic site in a pyrazole ring, making it a primary target for electrophiles and protonation. uni-muenchen.de The oxygen atom of the alcohol is also a strong nucleophilic center.
Electrophilic Sites: Regions of positive potential would be concentrated on the hydrogen atoms, particularly the acidic proton attached to the pyrazole nitrogen (N-H) and the proton of the hydroxyl group (O-H). These sites are susceptible to attack by nucleophiles. The carbon atoms of the alkyne group also represent an electron-deficient region, making them potential sites for nucleophilic addition.
The reactivity of the molecule can be summarized as follows:
Electrophilic Attack: Likely to occur at the pyridine-like nitrogen (N2) of the pyrazole ring.
Nucleophilic Attack: The acidic N-H and O-H protons are the most probable sites. The alkyne's carbon atoms are also potential electrophilic centers for nucleophilic addition reactions. birzeit.edu
Functional Group Reactivity: The primary alcohol is susceptible to oxidation to form an aldehyde or carboxylic acid, while the alkyne group can undergo reduction to the corresponding alkene or alkane, or participate in cycloaddition reactions. acs.org
Chemical Transformations and Derivatization Strategies for 4 1h Pyrazol 4 Yl but 3 Yn 1 Ol
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group is a highly versatile functional handle, amenable to cycloadditions, addition reactions, and cross-coupling, allowing for significant extension of the carbon skeleton and the introduction of new heterocyclic systems.
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. tandfonline.comresearchgate.net This reaction facilitates the covalent linkage of an alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. google.com For 4-(1H-pyrazol-4-yl)but-3-yn-1-ol, the terminal alkyne can readily react with a variety of organic azides in the presence of a copper(I) catalyst. The copper(I) species, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the alkyne, activating it for cycloaddition with the azide. organic-chemistry.orgresearchgate.net
The resulting product is a novel bis-heterocyclic structure, where a pyrazole (B372694) and a triazole ring are connected by a flexible butyl alcohol linker. This strategy is widely employed in medicinal chemistry and materials science to generate libraries of complex molecules with potential biological activity or unique material properties. researchgate.net
Table 1: Examples of Azide Coupling Partners for CuAAC Reaction
| Azide Reactant | Resulting Triazole Derivative |
|---|---|
| Benzyl azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(1H-pyrazol-4-yl)butan-1-ol |
| Phenyl azide | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-(1H-pyrazol-4-yl)butan-1-ol |
| 1-Azido-4-methylbenzene | 1-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(1H-pyrazol-4-yl)butan-1-ol |
| 1-Azido-2-nitrobenzene | 1-((1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(1H-pyrazol-4-yl)butan-1-ol |
| Ethyl 2-azidoacetate | Ethyl 2-(4-((4-(1H-pyrazol-4-yl)-1-hydroxybutyl)methyl)-1H-1,2,3-triazol-1-yl)acetate |
Hydration, Halogenation, and Hydroboration-Oxidation Reactions of the Alkyne
The triple bond of this compound can undergo various addition reactions to yield functionalized alkanes and alkenes.
Hydration: The addition of water across the alkyne can lead to two different regioisomeric carbonyl compounds. Under Markovnikov conditions, typically using mercuric sulfate (B86663) in aqueous sulfuric acid, the hydration of a terminal alkyne yields a methyl ketone. In this case, the product would be 4-(1H-pyrazol-4-yl)-1-hydroxybutan-2-one. Conversely, anti-Markovnikov hydration can be achieved, which leads to the formation of an aldehyde. This transformation can be catalyzed by ruthenium complexes, which have been shown to be effective for alkynes bearing propargylic oxygen substituents. google.com The initial product is an enol that rapidly tautomerizes to the more stable aldehyde, 4-(1H-pyrazol-4-yl)-4-oxobutanal.
Halogenation: The pyrazole ring can be halogenated at its C4-position using reagents like N-halosuccinimides (NBS, NCS, NIS). researchgate.netnih.govmdpi.com The direct addition of halogens (e.g., Br₂, Cl₂) to the alkyne triple bond is also a feasible transformation, which would proceed to form a dihaloalkene and, with excess halogen, a tetrahaloalkane. For instance, reaction with one equivalent of bromine would yield (E/Z)-4-(1H-pyrazol-4-yl)-1,2-dibromobut-1-en-4-ol.
Hydroboration-Oxidation: This two-step procedure is a powerful method for the anti-Markovnikov hydration of alkynes. organic-chemistry.org The reaction of this compound with a borane (B79455) reagent (e.g., diborane (B8814927) or a sterically hindered borane like disiamylborane (B86530) to prevent double addition) results in the syn-addition of the H-B bond across the alkyne, with the boron atom adding to the terminal carbon. umn.edunih.gov Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the corresponding aldehyde, 4-(1H-pyrazol-4-yl)butanal. umn.edu
Reactions at the Primary Alcohol Functionality
The primary alcohol group offers another site for derivatization, primarily through oxidation, esterification, and etherification, allowing for the modification of the molecule's polarity and chemical properties.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov
Oxidation to Aldehydes: Selective oxidation to the aldehyde, 4-(1H-pyrazol-4-yl)but-3-ynal, requires mild reagents that prevent overoxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or systems based on nitroxyl (B88944) radicals like TEMPO in combination with a co-oxidant. researchgate.net
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(1H-pyrazol-4-yl)but-3-ynoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), or nitric acid are typically used for this purpose.
Table 3: Oxidation Reagents and Products
| Reagent(s) | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | 4-(1H-Pyrazol-4-yl)but-3-ynal (Aldehyde) |
| TEMPO / NaOCl | 4-(1H-Pyrazol-4-yl)but-3-ynal (Aldehyde) |
| Potassium permanganate (KMnO₄) | 4-(1H-Pyrazol-4-yl)but-3-ynoic acid (Carboxylic Acid) |
| Jones Reagent (CrO₃ / H₂SO₄) | 4-(1H-Pyrazol-4-yl)but-3-ynoic acid (Carboxylic Acid) |
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: The formation of an ester can be achieved through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. pearson.com However, caution is warranted, as the Fischer esterification of propargyl alcohols with sulfuric acid has been reported to carry a risk of detonation upon heating. umn.edu Milder methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270), are often preferred.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 4-(4-methoxybut-1-yn-1-yl)-1H-pyrazole.
Table 4: Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Example |
|---|---|---|
| Esterification | Acetic anhydride, Pyridine | 4-(1H-Pyrazol-4-yl)but-3-yn-1-yl acetate (B1210297) |
| Esterification | Benzoyl chloride, Triethylamine | 4-(1H-Pyrazol-4-yl)but-3-yn-1-yl benzoate |
| Etherification | NaH, Methyl iodide | 4-(4-methoxybut-1-yn-1-yl)-1H-pyrazole |
| Etherification | K₂CO₃, Benzyl bromide | 4-(4-(benzyloxy)but-1-yn-1-yl)-1H-pyrazole |
Conversion to Halides and Other Leaving Groups
The primary alcohol group in this compound is a prime site for functionalization, starting with its conversion into a more reactive leaving group, such as a halide or a sulfonate ester. These transformations are fundamental for subsequent nucleophilic substitution or coupling reactions.
Standard laboratory procedures are effective for these conversions. The reaction with thionyl chloride (SOCl₂) or **phosgene (COCl₂) ** is a common method for producing the corresponding propargyl chloride. justia.comacs.org The use of thionyl chloride can sometimes lead to allylic rearrangement products, a phenomenon classified as an SNi' reaction, particularly with propargyl alcohols. acs.orglibretexts.orgacs.org
The Appel reaction , which utilizes a combination of a tetrahalomethane (like CBr₄ or CCl₄) and triphenylphosphine (B44618) (PPh₃), provides a mild and high-yielding route to convert the alcohol to the corresponding alkyl halide. researchgate.netthieme-connect.comorganic-chemistry.org For secondary propargylic alcohols, this reaction can be chemoselective, leading to either propargylic or allenic bromides depending on the substrate and additives. researchgate.netthieme-connect.comthieme-connect.com
Furthermore, the hydroxyl group can be converted to sulfonate esters, such as mesylates or tosylates, by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. These sulfonates are excellent leaving groups for a wide range of nucleophilic displacement reactions.
Table 1: Reagents for Conversion of Alcohol to Leaving Groups
| Desired Leaving Group | Reagent(s) | Typical Byproducts | Reference(s) |
|---|---|---|---|
| Chloride (-Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl | justia.comacs.org |
| Chloride (-Cl) | Phosgene (COCl₂) | CO₂, HCl | justia.com |
| Bromide (-Br) | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | CHBr₃, Triphenylphosphine oxide | researchgate.netthieme-connect.comorganic-chemistry.org |
| Mesylate (-OMs) | Methanesulfonyl Chloride (MsCl), Pyridine | Pyridinium hydrochloride | - |
| Tosylate (-OTs) | p-Toluenesulfonyl Chloride (TsCl), Triethylamine | Triethylammonium chloride | - |
Functionalization of the Pyrazole Ring
The pyrazole ring itself offers multiple sites for derivatization, enabling the synthesis of a diverse library of compounds.
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. The C-4 position is generally the most electron-rich and, therefore, the most reactive towards electrophiles. researchgate.net However, in this compound, this position is already substituted. Consequently, electrophilic attack would target the less reactive C-3 or C-5 positions, often requiring more forcing conditions.
Halogenation is a common electrophilic substitution reaction. The use of N-halosuccinimides (NCS, NBS, NIS) provides an effective method for the halogenation of pyrazoles, often without the need for a catalyst. researchgate.netrsc.org For instance, reactions with N-halosuccinimides can introduce chlorine, bromine, or iodine onto the pyrazole ring. researchgate.netrsc.org In cases where the C-4 position is blocked, halogenation may proceed at the C-3 or C-5 position, or on the N-1 nitrogen, depending on the specific substrate and reaction conditions. An efficient synthesis of 4-halo-3-CF₃-pyrazoles has been achieved through the electrophilic halogenation-induced cyclization of hydrazones of CF₃-ynones. rsc.orgrsc.org
The NH proton of the pyrazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile to achieve N-substitution. This leads to the formation of two regioisomers, N-1 and N-2 substituted pyrazoles, due to the tautomeric nature of the pyrazole ring.
N-Alkylation is typically accomplished using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base, followed by the addition of an alkyl halide or another alkylating agent.
N-Arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions. A common method involves the use of cupric acetate with arylboronic acids. acs.org This reaction can exhibit regioselectivity, for example, the presence of a directing group like 3-dimethylaminopropyloxy on the pyrazole can lead to exclusive N-2 arylation. acs.org Cobalt-catalyzed C-H activation has also been employed for the ortho-arylation of N-aryl pyrazoles using arylboronic acids as the aryl source. rsc.orgnih.govrsc.orgresearchgate.net
Direct functionalization of the carbon atoms of the pyrazole ring can be achieved through various methods, including lithiation and metal-catalyzed cross-coupling reactions.
Lithiation followed by quenching with an electrophile is a powerful tool for introducing substituents onto the pyrazole ring. tandfonline.com The position of lithiation is highly dependent on the substituents already present on the ring and the nitrogen atom. tandfonline.comacs.orgcdnsciencepub.com For N-1 protected pyrazoles, lithiation often occurs regiospecifically at the C-5 position. tandfonline.comacs.org In some cases, lithiation can occur at the N-alkyl group itself. cdnsciencepub.comresearchgate.net
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are indispensable for creating C-C bonds. These reactions typically require a pre-functionalized pyrazole, such as a halopyrazole or a pyrazole triflate. For instance, the C-4 position is known to be the most nucleophilic, allowing for direct cross-coupling modifications via C-H activation. researchgate.net However, C-3 arylation of pyrazoles remains a challenge due to the lower reactivity of this position but can be achieved using specific palladium catalysts or by converting the C-3 position into a more reactive one through a protecting-group-switch strategy. nih.govscholaris.ca
Table 2: Selected Functionalization Reactions of the Pyrazole Ring
| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|
| N-1/N-2 | N-Arylation | Arylboronic acid, Cu(OAc)₂ | N-Aryl pyrazole | acs.org |
| N-1/N-2 | N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl pyrazole | - |
| C-3 | C-H Arylation | Aryl iodide, Pd(II)/Phenanthroline | 3-Aryl pyrazole | nih.govscholaris.ca |
| C-4 | Halogenation | N-Halosuccinimide (NXS) | 4-Halo pyrazole | researchgate.net |
| C-5 | Lithiation/Electrophilic Quench | n-BuLi, Electrophile (E+) | 5-Substituted pyrazole | tandfonline.comacs.org |
Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems from Pyrazolyl Alkynols
The dual functionality of the pyrazole and alkynol groups in this compound and its derivatives makes them excellent precursors for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions are often catalyzed by transition metals like palladium, rhodium, and gold.
Palladium-catalyzed annulation reactions of pyrazoles with internal alkynes can produce indazoles, which are valuable fluorescent compounds. researchgate.netacs.org A notable development is the Pd-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, which provides access to tricyclic 2-benzazepines through a twofold C-H activation process. nih.govacs.org
Rhodium-catalyzed annulation offers another powerful route. For example, an electrochemical rhodium-catalyzed intermolecular C-H/N-H oxidative annulation of 2-phenylpyrazoles with alkynes has been developed, avoiding the need for external metal oxidants. rsc.org Rhodium catalysts are also effective in the annulation of hydrazones (derived from N-aminoazoles) with alkynes to form azolopyridazines. nih.gov
Gold-catalyzed cyclizations of alkynols are particularly effective for forming various heterocyclic systems under mild conditions. nih.govscispace.comacs.org Gold catalysts, acting as soft Lewis acids, activate the alkyne moiety towards intramolecular nucleophilic attack by the alcohol or another nucleophilic part of the molecule, leading to the formation of furan, pyran, or other fused ring systems. nih.govscispace.comacs.orgcsic.esresearchgate.net
The condensation of aminopyrazoles with various biselectrophiles, including those derived from alkynes, is a classic and versatile method for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines . nih.govresearchgate.netresearchgate.netrsc.orgnih.gov
Table 3: Examples of Cyclization and Annulation Reactions
| Catalyst/Reagent | Reactant(s) | Fused System Formed | Reference(s) |
|---|---|---|---|
| Palladium(II) acetate | 1-Benzylpyrazole, Alkyne | Benzo[e]pyrazolo[1,5-a]azepine | nih.govacs.org |
| Rhodium(III) complex | 2-Phenylpyrazole, Alkyne | Pyrazolo[5,1-a]isoquinoline | rsc.org |
| Gold(I) chloride | Alkynol derivative | Furan/Pyran/Ketal systems | nih.govscispace.comacs.org |
| KHSO₄ / Ultrasound | Aminopyrazole, Alkyne | Pyrazolo[1,5-a]pyrimidine | researchgate.netresearchgate.net |
| Palladium catalyst | Pyrazole, Internal alkyne | Indazole | researchgate.netacs.org |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways for Pyrazolyl Butynols
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For pyrazolyl butynols, the development of stereoselective synthetic methods to control the chirality at the alcohol-bearing carbon is a critical area for future research.
Current approaches to chiral propargylic alcohols often involve the asymmetric alkynylation of aldehydes. thieme-connect.com Future work could focus on adapting these methods for pyrazole-4-carbaldehydes. The use of chiral catalysts, such as those based on zinc, copper, or rhodium complexes with chiral ligands, could facilitate the enantioselective addition of an ethynyl (B1212043) group or its equivalent to the aldehyde functionality of a protected pyrazole (B372694) precursor. researchgate.net A particularly promising strategy involves the use of chiral N,N-dialkylnorephedrine derivatives to catalyze the addition of dialkylzincs to aldehydes, a method that has proven effective for a range of substrates. researchgate.net
Another avenue for exploration is the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been successfully employed as a chiral auxiliary in the stereoselective synthesis of other chiral pyrazole derivatives. rsc.org This approach involves the condensation of the auxiliary with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition of a suitable nucleophile. Adapting this methodology to generate chiral pyrazolyl butynols would be a significant advancement.
The table below outlines potential catalytic systems for the asymmetric synthesis of chiral 4-(1H-pyrazol-4-yl)but-3-yn-1-ol.
| Catalyst System | Chiral Ligand/Auxiliary | Potential Advantages |
| Dialkylzinc | (+)-DPMPM (tertiary amino tertiary alcohol) | High enantioselectivity for various aldehydes. researchgate.net |
| Copper(I) | Chiral Phosphine Ligands | Good to excellent yields and enantioselectivities for 4-alkynyl-4-hydroxypyrazolones. thieme-connect.com |
| Rhodium(III) | Chiral Rhodium(III) Complex | Good yields and regioselectivity in additions to alkynes. thieme-connect.com |
| Organocatalyst | Quinine-derived Squaramide | High enantioselectivity in cascade cyclization reactions. thieme-connect.com |
Further research should focus on optimizing reaction conditions, exploring a wider range of chiral ligands, and scaling up these processes to make enantiopure pyrazolyl butynols readily accessible.
Advanced Spectroscopic Characterization Techniques for Complex Analogues
The unambiguous structural elucidation of novel and complex analogues derived from this compound is paramount. While standard spectroscopic techniques like 1H and 13C NMR are fundamental, more advanced methods will be necessary to characterize intricate three-dimensional structures and subtle electronic effects.
Future research should employ a suite of advanced NMR techniques. Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) will be crucial for establishing connectivity and stereochemistry in complex derivatives. For instance, HMBC can be used to confirm the connectivity between the pyrazole ring and the butynol (B8639501) side chain, while NOESY can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry in diastereomeric products.
In cases of complex spin systems or low sample concentrations, more sophisticated techniques like 1,1-ADEQUATE could be employed to trace out the complete carbon skeleton. researchgate.net Furthermore, the use of 15N NMR spectroscopy can provide valuable insights into the electronic environment of the pyrazole nitrogen atoms, which is particularly relevant when studying coordination chemistry or tautomeric equilibria. researchgate.net
The table below summarizes advanced spectroscopic techniques and their potential applications in the study of this compound derivatives.
| Spectroscopic Technique | Information Gained | Potential Application |
| 1H-1H COSY | Proton-proton coupling networks | Elucidation of spin systems in the butynol chain and pyrazole ring. |
| 1H-13C HSQC | Direct carbon-proton correlations | Assignment of protonated carbons. |
| 1H-13C HMBC | Long-range carbon-proton correlations | Confirmation of connectivity between the pyrazole and butynol moieties. researchgate.net |
| 1H-1H NOESY | Through-space proton-proton interactions | Determination of stereochemistry and conformation of complex analogues. researchgate.net |
| 15N NMR | Electronic environment of nitrogen atoms | Studying tautomerism and coordination to metal centers. researchgate.net |
| ECD Spectroscopy | Absolute configuration of chiral centers | Determination of the absolute stereochemistry of enantiopure pyrazolyl butynols. nih.gov |
Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to predict and interpret spectroscopic properties, further aiding in structural elucidation. nih.gov
In-depth Mechanistic Studies of Novel Reactions Involving the Compound
The bifunctional nature of this compound presents a rich landscape for exploring novel chemical reactions. In-depth mechanistic studies of these transformations are essential for understanding reactivity, controlling selectivity, and expanding their synthetic utility.
One area of significant potential is the intramolecular cyclization of this compound or its derivatives. Gold-catalyzed cyclization of alkyne-containing molecules is a powerful tool for the synthesis of complex polycyclic frameworks. nih.gov Mechanistic studies, potentially involving isotopic labeling and computational modeling, could elucidate the pathways of such cyclizations, determining whether they proceed via, for example, 6-endo-dig or other cyclization modes.
Another fertile ground for mechanistic investigation is the "click" chemistry of the alkyne moiety. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime candidate for derivatizing the butynol side chain. mdpi.comorganic-chemistry.org Mechanistic studies could focus on the role of the pyrazole ring in modulating the reactivity of the alkyne and the potential for the pyrazole nitrogens to act as internal ligands for the copper catalyst. mdpi.com Understanding these effects could lead to the development of more efficient and selective click reactions.
Furthermore, the propargylic alcohol functionality can be a precursor to various reactive intermediates, such as allenyl cations, which can participate in a range of nucleophilic substitution and cyclization reactions. sci-hub.se Investigating the factors that control the formation of these intermediates and their subsequent reactions will be crucial for unlocking the full synthetic potential of this scaffold.
| Reaction Type | Mechanistic Question | Potential Investigative Tools |
| Intramolecular Cyclization | Regioselectivity (endo vs. exo), role of the catalyst | Isotope labeling, DFT calculations, in-situ spectroscopy. nih.gov |
| Azide-Alkyne Click Chemistry | Influence of the pyrazole moiety on reaction rate and regioselectivity | Kinetic studies, computational modeling of intermediates. mdpi.com |
| Propargylic Substitution | Formation and fate of carbocationic/allenic intermediates | Trapping experiments, low-temperature NMR studies. sci-hub.se |
| Radical Cyclizations | Initiation and propagation pathways | Radical trapping experiments, EPR spectroscopy. nih.gov |
Exploration of New Applications in Emerging Chemical Technologies
The unique structural features of this compound and its derivatives suggest a wide range of potential applications in emerging chemical technologies, moving beyond the traditional roles of pyrazoles in medicine and agriculture. numberanalytics.comnumberanalytics.com
In materials science , the rigid pyrazole ring combined with the linear alkyne unit makes this compound an attractive building block for novel polymers and functional materials. numberanalytics.com The alkyne can be used for polymerization or for post-polymerization modification via click chemistry. The resulting materials could exhibit interesting photophysical or electronic properties, with potential applications in organic electronics or as fluorescent sensors. mdpi.com
In the field of chemical biology , this compound can serve as a versatile scaffold for the synthesis of chemical probes. The alkyne handle allows for the facile attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling the study of biological targets. acs.org The pyrazole moiety can act as a recognition element for specific proteins, such as kinases, making these probes valuable tools for drug discovery and chemical proteomics.
In catalysis and coordination chemistry , the pyrazole unit can act as a ligand for transition metals. researchgate.netresearchgate.netrsc.org The synthesis of novel metal complexes incorporating this compound as a ligand could lead to catalysts with unique reactivity and selectivity. The butynol side chain could also participate in the catalytic cycle or be used to immobilize the catalyst on a solid support. rsc.org
| Emerging Technology | Potential Application of this compound Derivatives | Key Structural Features |
| Materials Science | Building block for functional polymers, luminescent materials, conducting polymers. numberanalytics.commdpi.com | Rigid pyrazole ring, polymerizable alkyne group. |
| Chemical Biology | Scaffold for chemical probes, targeted drug delivery systems. acs.org | Bioactive pyrazole core, "clickable" alkyne handle. |
| Catalysis | Novel ligands for homogeneous and heterogeneous catalysis. researchgate.netrsc.org | Coordinating pyrazole nitrogens, modifiable butynol chain. |
| Supramolecular Chemistry | Components for self-assembling systems, molecular cages. | Hydrogen bonding capabilities of the pyrazole NH and alcohol OH groups. |
The exploration of these and other applications will undoubtedly solidify the importance of this compound and its derivatives as valuable tools in the chemical sciences.
Q & A
Q. What are the recommended synthetic routes for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including alkylation and coupling steps. A common approach is the Sonogashira coupling to introduce the alkyne moiety, followed by pyrazole ring functionalization. Key considerations include:
- Reagents : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Solvents : Employ aprotic solvents like DMF or THF to stabilize intermediates .
- Temperature : Optimize reaction temperatures (e.g., 0–25°C for alkylation; reflux for cyclization) to avoid side reactions .
Example Protocol :
Alkylation of pyrazole with propargyl bromide under basic conditions (NaH/THF, 0°C).
Purification via column chromatography (ethyl acetate/hexane, 1:4) to isolate intermediates .
Q. How should researchers characterize the structural and physical properties of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the alkyne (δ ~70–90 ppm) and pyrazole (δ ~7–8 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₈N₂O; calc. 136.0637) .
- X-ray Crystallography : Refinement with SHELXL for precise bond-length/angle analysis, especially for the strained alkyne-pyrazole junction .
- Physical Properties : Determine melting point (if solid) or boiling point (liquid) via differential scanning calorimetry (DSC) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate polar impurities .
- Recrystallization : Ethanol/water mixtures are ideal for removing unreacted starting materials .
- Distillation : For liquid forms, fractional distillation under reduced pressure minimizes thermal degradation .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound?
Methodological Answer: Crystallization challenges (e.g., twinning, poor diffraction) require:
Q. How should conflicting data between NMR and X-ray structures be resolved?
Methodological Answer:
- Dynamic NMR Analysis : Investigate tautomerism or conformational flexibility in solution (e.g., pyrazole ring proton exchange) .
- Computational Modeling : Compare DFT-optimized structures with experimental X-ray data to identify discrepancies .
- Multi-Technique Validation : Cross-validate with IR (C≡C stretch ~2100 cm⁻¹) and Raman spectroscopy .
Q. What strategies are recommended for evaluating the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use PyRx or AutoDock to predict binding to targets (e.g., kinases) via π–π stacking with the pyrazole ring .
- In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorogenic substrates and IC₅₀ calculations .
- SAR Studies : Synthesize derivatives (e.g., substituting the hydroxyl group) to correlate structure with activity .
Q. How can synthetic scalability be achieved without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry : Optimize residence time and temperature for alkyne coupling steps to enhance throughput .
- In-Line Analytics : Implement FTIR or UV monitoring to detect intermediates and automate purification .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
